

experimental dosage calculations for [Met5]-Enkephalin, amide TFA

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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

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Application Notes and Protocols for [Met5]-Enkephalin, amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, amide TFA is a synthetic, amidated analog of the endogenous opioid pentapeptide, Methionine-enkephalin. It functions as a potent agonist primarily for the delta (δ)-opioid receptor, and to a lesser extent, the mu (μ)-opioid receptor. This document provides detailed application notes and experimental protocols for the use of [Met5]-Enkephalin, amide TFA in research settings, with a focus on dosage calculations for both in vitro and in vivo studies.

Physicochemical Properties and Storage

Proper handling and storage of **[Met5]-Enkephalin**, **amide TFA** are crucial for maintaining its stability and activity.



Property	Value	Reference
Molecular Formula	C29H37F3N6O8S	[1]
Molecular Weight	686.7 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Water (up to 100 mg/mL)	[1]
Storage (Powder)	-20°C for up to 1 year, -80°C for up to 2 years. Keep sealed and away from moisture.	
Storage (Solutions)	Prepare fresh solutions for each experiment. If necessary, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	[1]

Preparation of Stock Solutions:

To prepare a stock solution, dissolve the peptide in sterile, purified water. For example, to make a 10 mM stock solution, dissolve 6.87 mg of [Met5]-Enkephalin, amide TFA in 1 mL of water. Gentle warming and vortexing can aid in dissolution.

Mechanism of Action and Signaling Pathway

[Met5]-Enkephalin, amide TFA exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). Its primary target is the δ -opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).

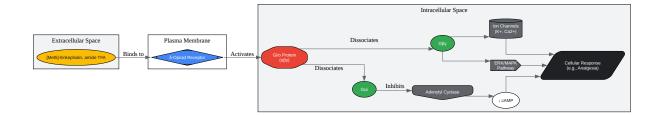
Upon binding of **[Met5]-Enkephalin, amide TFA** to the δ -opioid receptor, the Gi/o protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. This initiates a cascade of intracellular signaling events, including:

 Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.



- Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
- Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the Extracellular signal-regulated kinase (ERK) pathway.

These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release, leading to the peptide's physiological effects, such as analgesia.



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Caption: Signaling pathway of **[Met5]-Enkephalin**, amide TFA via the δ -opioid receptor.

Experimental Dosage Calculations

The appropriate dosage of **[Met5]-Enkephalin**, **amide TFA** will vary depending on the experimental model and the desired biological effect. The following tables provide a summary of reported effective concentrations and dosages.

In Vitro Studies



Assay Type	Cell Line/Tissue	Effective Concentration	IC50	Reference
Glial Cell Growth Inhibition	Glial Cells	0.1 nM, 10 nM, 1 μM	-	[1]
Inhibition of Pelvic Nerve- Evoked Contractions	Cat Distal Colon	3 nM (large inhibition)	2.2 nM	[1]
Inhibition of Cholinergic Nerve Stimulation	Rabbit Isolated Atria	0.1 - 3 μΜ	-	
Inhibition of Cholinergic Nerve Stimulation	Rat Isolated Atria	0.3 - 3 μΜ	-	

In Vivo Studies



Animal Model	Application	Route of Administration	Dosage Range	Reference
Rat	Analgesia (Tail- flick test)	Intraperitoneal (i.p.)	40, 60, 90 mg/kg (for a chimeric peptide)	[2]
Rat	Attenuation of Morphine Tolerance	Intraperitoneal (i.p.)	80 mg/kg (for a chimeric peptide)	[2]
Rat	Inhibition of Prostaglandin- Stimulated Intestinal Fluid Transport	Intracerebroventr icular (i.c.v.)	1 and 3 μ g/rat (for DAMA, a related analog)	[3]
Mouse	Analgesia (Tail- flick test)	Subcutaneous (s.c.)	3 - 10 mg/kg (for a potent enkephalin analog)	[4]

Dosage Calculation Example for In Vivo Study:

To administer a dose of 10 mg/kg to a 25 g mouse:

- Calculate the required amount of peptide:
 - Dose (mg/kg) x Animal Weight (kg) = Amount (mg)
 - \circ 10 mg/kg x 0.025 kg = 0.25 mg
- Prepare a stock solution:
 - Dissolve 10 mg of [Met5]-Enkephalin, amide TFA in 1 mL of sterile PBS. This gives a stock concentration of 10 mg/mL.
- Calculate the injection volume:

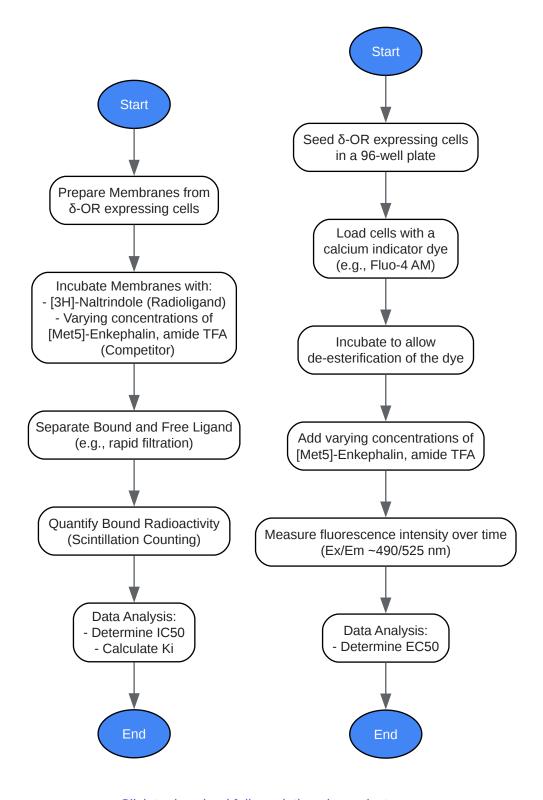


- Amount (mg) / Stock Concentration (mg/mL) = Injection Volume (mL)
- \circ 0.25 mg / 10 mg/mL = 0.025 mL or 25 μ L

Experimental Protocols Protocol 1: Delta-Opioid Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **[Met5]-Enkephalin, amide TFA** for the δ -opioid receptor.





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